

The Discovery and Development of Simeconazole: A Technical Guide

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Compound of Interest

Compound Name: *Simeconazole*

Cat. No.: *B123446*

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Abstract

Simeconazole, a triazole fungicide, represents a significant advancement in the control of a broad spectrum of plant pathogenic fungi. Developed and introduced by Sankyo Agro Co., Ltd., this systemic fungicide has demonstrated notable efficacy against various diseases impacting critical agricultural crops. Its unique chemical structure, incorporating a silicon moiety, contributes to its systemic properties and fungicidal activity. This technical guide provides an in-depth exploration of the discovery, history, and development of **simeconazole**, including its synthesis, mechanism of action, and biological efficacy, supported by available data and experimental insights.

Introduction: The Rise of Triazole Fungicides

The development of azole fungicides, beginning in the 1970s, marked a turning point in the management of fungal diseases in both medicine and agriculture. This class of compounds acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The triazole subclass, to which **simeconazole** belongs, generally offers a broader spectrum of activity and improved safety profile compared to the earlier imidazole fungicides. **Simeconazole** emerged from this legacy of research, offering a novel solution for the protection of key food crops.

Discovery and Development History

Simeconazole was discovered and developed by the Japanese company Sankyo Co., Ltd. (later Sankyo Agro Co., Ltd.). The fungicide, also known by its development code F-155 and trademarks Mongarit and Sanlit, was launched in Japan in 2003.^[1] The key invention is detailed in patents such as EP 537957 and US 5306712, filed in the early 1990s.^[1]

The development of **simeconazole** was driven by the need for effective control of diseases in rice and other staple crops. Its chemical structure, (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol, distinguishes it from other triazoles through the inclusion of a trimethylsilyl group. This structural feature is believed to enhance its lipophilicity and systemic properties within the plant.^[2]

Chemical Synthesis

The synthesis of **simeconazole** involves a multi-step process. While the precise, industrial-scale protocol is proprietary, the general synthetic pathway can be inferred from patent literature and chemical principles. The core of the synthesis involves the construction of the triazole and fluorophenyl moieties and their subsequent connection, followed by the introduction of the characteristic trimethylsilyl group.

A general overview of the production process includes:

- Construction of the 1,2,4-triazole ring.
- Alkylation with a fluorophenyl group to enhance antifungal activity.
- Introduction of a trimethylsilyl group via silylation, which improves the compound's lipophilicity and systemic properties.^[2]

A detailed, step-by-step experimental protocol is not publicly available in the reviewed literature.

Below is a logical workflow for the synthesis of **simeconazole**.

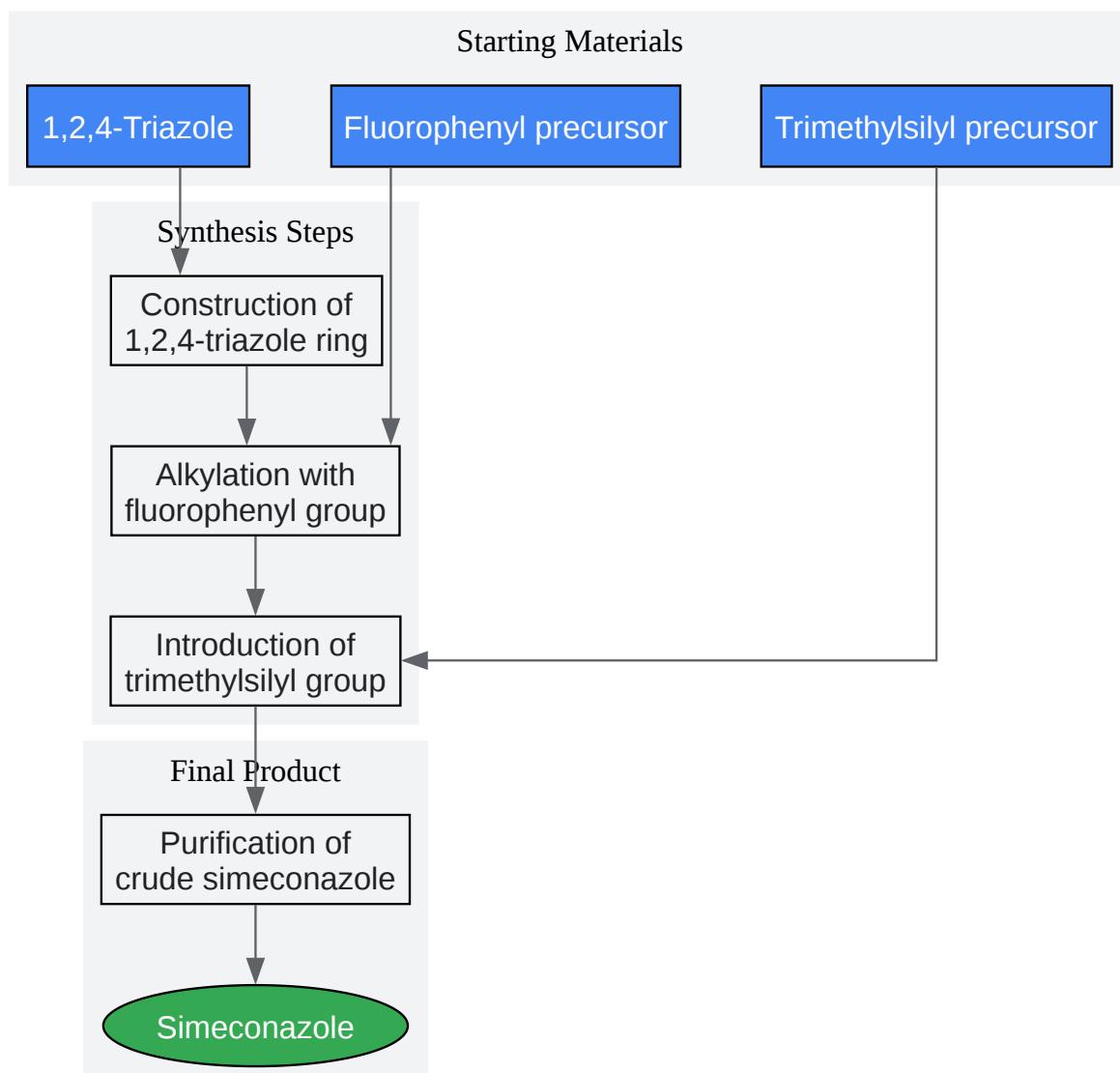
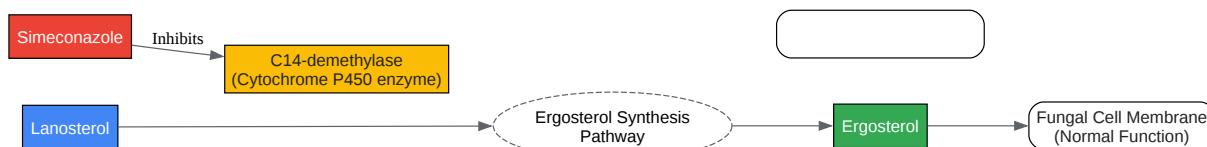
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Figure 1: Generalized synthetic workflow for **simeconazole**.

Mechanism of Action

Simeconazole, like other DMI (demethylation inhibitor) fungicides, functions by disrupting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Specifically, it inhibits the cytochrome P450-dependent enzyme C14-demethylase. This enzyme is crucial for

the conversion of lanosterol to ergosterol. The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth and development.



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Figure 2: **Simeconazole**'s mechanism of action on the ergosterol biosynthesis pathway.

Biological Activity and Efficacy

Simeconazole exhibits broad-spectrum antifungal activity and is particularly effective against a range of plant pathogenic fungi. Its systemic nature allows it to be absorbed by the plant and translocated, providing protection to new growth.

In Vitro Antifungal Spectrum

Quantitative data on the EC50 values of **simeconazole** against a comprehensive range of plant pathogenic fungi are not readily available in the public domain. The following table is illustrative of the type of data required for a complete assessment and will be populated as information becomes available.

Fungal Species	Common Disease	EC50 (ppm)	Reference
Rhizoctonia solani	Rice Sheath Blight	Data not available	
Blumeria graminis	Powdery Mildew	Data not available	
Puccinia striiformis	Wheat Stripe Rust	Data not available	
Magnaporthe oryzae	Rice Blast	Data not available	

Field Trial Data

Field trials are essential for evaluating the efficacy of a fungicide under real-world conditions. These studies typically measure disease control and the impact on crop yield.

Specific quantitative data from field trials, such as percentage disease control and yield increase, are not consistently reported in publicly accessible literature. The table below is a template for summarizing such data.

Crop	Disease	Application Rate	Disease Control (%)	Yield Increase	Reference
Rice	Sheath Blight (<i>R. solani</i>)	Data not available	Data not available	Data not available	
Wheat	Stripe Rust (<i>P. striiformis</i>)	Data not available	Data not available	Data not available	
Barley	Powdery Mildew (<i>B. graminis</i>)	Data not available	Data not available	Data not available	[3]

A study by Sankyo Agro Co., Ltd. demonstrated the excellent systemic activity of **simeconazole** against barley powdery mildew.[3] The compound showed prominent vapor-phase activity, curative activity when applied 1-3 days after inoculation, and notable translaminar activity.[3] Furthermore, it was rapidly absorbed by barley plants after soil drench application.[3] The permeability of **simeconazole** through tomato fruit cuticular membranes was significantly higher than other tested DMI fungicides, at about 20% after 22 hours.[3]

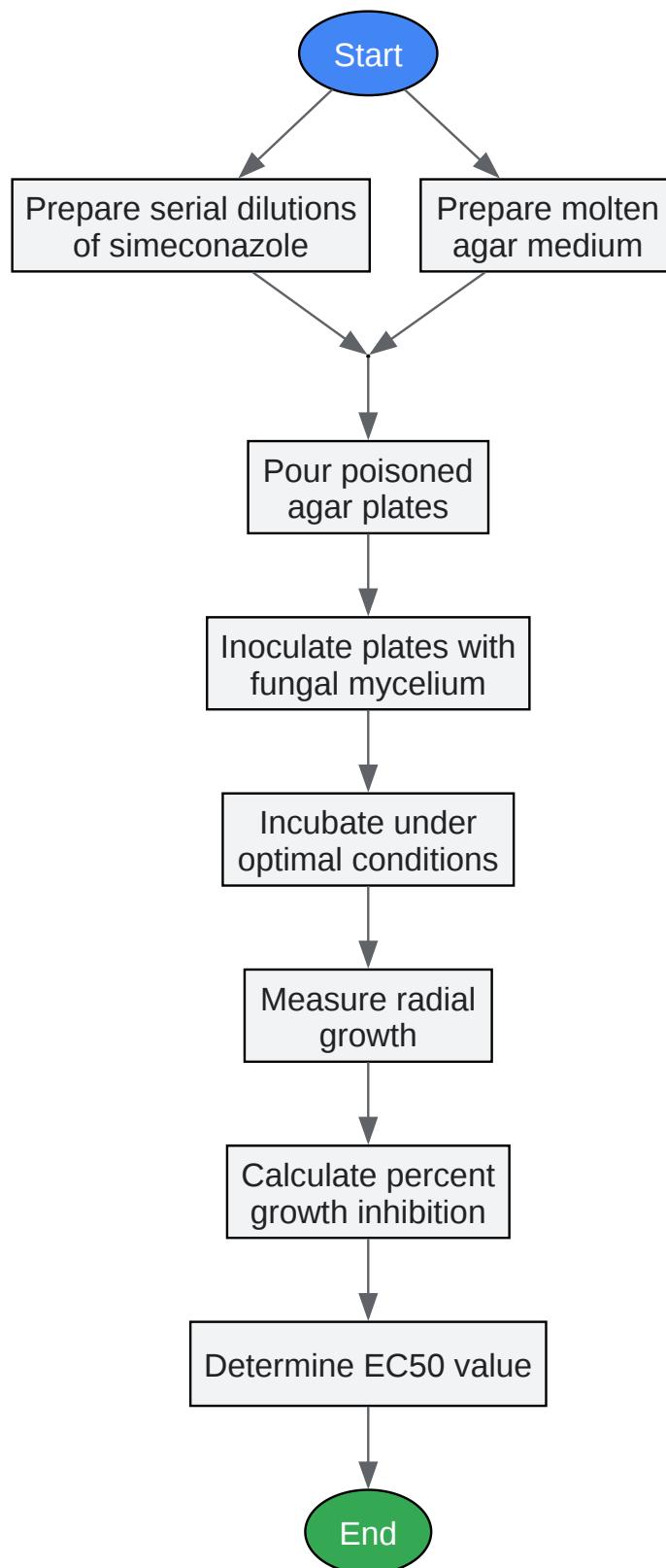
Experimental Protocols

Detailed experimental protocols for the discovery and development of **simeconazole** are proprietary to Sankyo Agro Co., Ltd. However, standard methodologies are employed in the evaluation of fungicides.

Determination of EC50 Values (Illustrative Protocol)

The *in vitro* efficacy of a fungicide is commonly determined by calculating the Effective Concentration to inhibit 50% of fungal growth (EC50).

- Fungal Culture: The target fungal pathogen is grown on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a pure and actively growing culture.
- Fungicide Stock Solution: A stock solution of **simeconazole** is prepared in a suitable solvent (e.g., acetone or DMSO).
- Serial Dilutions: A series of dilutions of the **simeconazole** stock solution are prepared to achieve a range of concentrations to be tested.
- Poisoned Agar Plates: The **simeconazole** dilutions are incorporated into the molten agar medium, which is then poured into petri dishes. Control plates containing only the solvent are also prepared.
- Inoculation: A small plug of the actively growing fungal mycelium is placed in the center of each agar plate.
- Incubation: The plates are incubated under optimal conditions for fungal growth (temperature, light).
- Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony on the control plate reaches a predetermined size.
- Calculation: The percentage of growth inhibition for each concentration is calculated relative to the control. The EC50 value is then determined by probit analysis or by plotting the percentage inhibition against the logarithm of the fungicide concentration.

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